molecular formula C13H17Cl2N3O B13883062 3,4-dichloro-N-(2-piperazin-1-ylethyl)benzamide

3,4-dichloro-N-(2-piperazin-1-ylethyl)benzamide

Cat. No.: B13883062
M. Wt: 302.20 g/mol
InChI Key: LRGIHVPONCLPSI-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2-piperazin-1-ylethyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring, and a piperazine moiety attached via an ethyl linker to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-piperazin-1-ylethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzoyl chloride and 2-(1-piperazinyl)ethanamine.

    Reaction: The 3,4-dichlorobenzoyl chloride is reacted with 2-(1-piperazinyl)ethanamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2-piperazin-1-ylethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine moiety.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis will yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3,4-dichloro-N-(2-piperazin-1-ylethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmacology: It is investigated for its potential therapeutic effects, including its activity as an inhibitor or modulator of specific biological pathways.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-piperazin-1-ylethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dichloro-N-(3-methyl-2-pyridinyl)benzamide
  • 3,4-dichloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide
  • 3,4-dichloro-N-[1-[3-(4-methyl-1-piperazinyl)propyl]-1H-benzimidazol-2-yl]benzamide

Uniqueness

3,4-dichloro-N-(2-piperazin-1-ylethyl)benzamide is unique due to its specific substitution pattern and the presence of the piperazine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C13H17Cl2N3O

Molecular Weight

302.20 g/mol

IUPAC Name

3,4-dichloro-N-(2-piperazin-1-ylethyl)benzamide

InChI

InChI=1S/C13H17Cl2N3O/c14-11-2-1-10(9-12(11)15)13(19)17-5-8-18-6-3-16-4-7-18/h1-2,9,16H,3-8H2,(H,17,19)

InChI Key

LRGIHVPONCLPSI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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